molecular formula C21H13ClN2O3S B12760176 Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- CAS No. 134826-40-7

Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-

Cat. No.: B12760176
CAS No.: 134826-40-7
M. Wt: 408.9 g/mol
InChI Key: HIKOIHVXZDVIKN-UHFFFAOYSA-N
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Description

Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- is a complex organic compound that features both acridine and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the acridine derivative: This could involve the chlorination of acridine to introduce the chloro group.

    Thioether formation: The acridine derivative can then be reacted with a thiol compound to form the thioether linkage.

    Coupling with nitrophenyl group: The final step might involve coupling the thioether with a nitrophenyl derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove the nitro group or to reduce other functional groups.

    Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst might be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an amine or alcohol.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or in drug development.

    Industry: Could be used in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- would depend on its specific biological activity. Generally, compounds with acridine structures can intercalate into DNA, disrupting replication and transcription processes. The nitrophenyl group might also contribute to its activity by participating in redox reactions or interacting with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Compounds like acridine orange or proflavine, which are known for their biological activity.

    Nitrophenyl derivatives: Compounds such as 4-nitrophenol, which is used in various chemical applications.

Uniqueness

Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)- is unique due to its combination of acridine and nitrophenyl functional groups, which might confer distinct chemical and biological properties compared to other compounds.

Properties

CAS No.

134826-40-7

Molecular Formula

C21H13ClN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(3-chloroacridin-9-yl)sulfanyl-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C21H13ClN2O3S/c22-14-7-10-17-19(11-14)23-18-4-2-1-3-16(18)21(17)28-12-20(25)13-5-8-15(9-6-13)24(26)27/h1-11H,12H2

InChI Key

HIKOIHVXZDVIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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